molecular formula C11H20N4O3 B1452592 Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 863561-68-6

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1452592
M. Wt: 256.3 g/mol
InChI Key: BMXUWVRMSNQBAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate (CAS Number: 325290-50-4) is a chemical compound with the empirical formula C₁₁H₂₀N₄O₂. It falls under the category of heterocyclic building blocks. The molecular weight of this compound is approximately 240.30 g/mol . The structure of this compound includes a tert-butyl group, an azidomethyl group, and a piperidine ring.


Synthesis Analysis

The synthesis of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with an azidomethylating reagent. Various reagents such as 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate can be used to introduce the azidomethyl group. The completion of the reaction can be monitored by thin-layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate consists of a piperidine ring with an azidomethyl group attached at one position and a tert-butyl group at another. The tert-butyl group provides a unique NMR probe for studying macromolecular complexes due to its sharp and intense resonances, even in large proteins or complexes .


Physical And Chemical Properties Analysis

  • Solubility : Limited sample solubility in some cases

Scientific Research Applications

Synthesis of Substituted Piperidines

  • Stereoselective Syntheses

    Research demonstrates the utility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in stereoselective syntheses. For example, derivatives substituted at the 3-position have been used in reactions to yield cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield through specific reaction conditions (Boev et al., 2015).

  • Triazolyl-Substituted Piperidines

    The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, described via regioselective ring-opening, serves as a scaffold for creating substituted piperidines through 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Harmsen et al., 2011).

  • Biologically Active Intermediates

    Synthesis strategies using tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material have been pivotal in creating intermediates for biologically active compounds, such as crizotinib. The detailed steps and yields for these processes underscore the compound's importance in medicinal chemistry research (Kong et al., 2016).

Advanced Synthetic Applications

  • Molecular Packing Studies

    X-ray studies of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives reveal insights into molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This research provides foundational knowledge for designing compounds with desired physical properties (Didierjean et al., 2004).

  • Thermal and X-Ray Analyses

    The synthesis from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the compound's role in creating structurally complex and characterized molecules, offering pathways for further chemical modifications and applications in material science (Çolak et al., 2021).

properties

IUPAC Name

tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-6-4-11(17,5-7-15)8-13-14-12/h17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXUWVRMSNQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of the compound prepared in Example 255 (0.500 g) in dioxane (31 mL) and water (3 mL) was treated with sodium azide (0.143 g) at room temperature. The mixture was refluxed overnight. The solvent was evaporated in vacuo and the residue was distributed between ethyl acetate and water. The aqueous layer was extracted with more ethyl acetate, dried and evaporated in vacuo to obtain the title compound (0.534 g) having the following physical data.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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